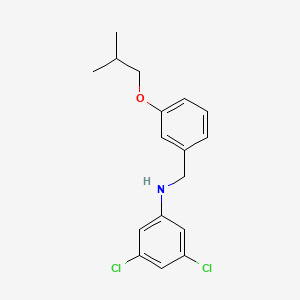

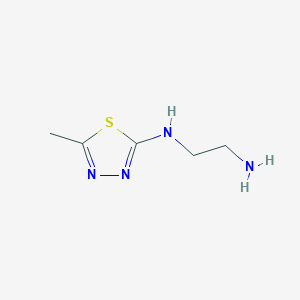

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine

Vue d'ensemble

Description

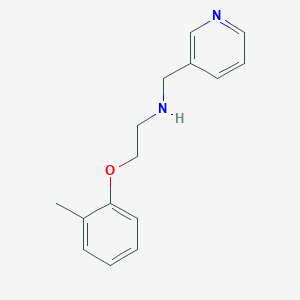

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine, abbreviated as AMTDA, is an organic compound belonging to the class of thiadiazole derivatives. It is a colorless, water-soluble solid with a melting point of 92-93°C and a molecular weight of 209.29 g/mol. AMTDA has a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In particular, it has been used in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.

Applications De Recherche Scientifique

Diuretic Activity

The diuretic properties of 1,3,4-thiadiazole derivatives, including those with a 5-methyl substitution, were investigated. These compounds demonstrated significant diuretic activity by increasing the excretion of both water and electrolytes in experimental models. The 5-methyl derivatives, in particular, showed a notable increase in diuretic effects compared to other derivatives, highlighting their potential for further development as diuretic agents (Ergena et al., 2022).

Antiparasitic Activity

Research on 5-substituted amino-1,3,4-thiadiazol derivatives revealed moderate antiparasitic activity against Schistosoma mansoni in mice. These findings underscore the potential of thiadiazole derivatives in developing new treatments for parasitic infections (Soliman et al., 1984).

Antidepressant and Antimicrobial Potency

A study on indole-containing derivatives of 1,3,4-thiadiazole demonstrated antidepressant activity comparable to imipramine, a known antidepressant. These derivatives were found to cross the blood-brain barrier, suggesting their potential utility in treating depressive disorders. Additionally, these compounds exhibited antimicrobial potency, indicating a broad spectrum of biological activities (Varvaresou et al., 1998).

Vasodilator Activity and Blood Pressure Regulation

2-Aryl-5-guanidino-1,3,4-thiadiazoles showed promise in lowering blood pressure in hypertensive models. These compounds induced a direct relaxant effect on vascular smooth muscle, presenting a potential pathway for the development of new antihypertensive drugs (Turner et al., 1988).

Metal Complexes with Biological Activities

Metal complexes of 2,5-diamino-1,3,4-thiadiazole demonstrated enhanced antimicrobial activities compared to their parent compounds. These complexes, characterized by their non-electrolyte nature and octahedral geometrical structure, showed significant potential in the development of new antimicrobial agents (Obaleye et al., 2011).

Propriétés

IUPAC Name |

N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-4-8-9-5(10-4)7-3-2-6/h2-3,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOZKSBXZRPLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

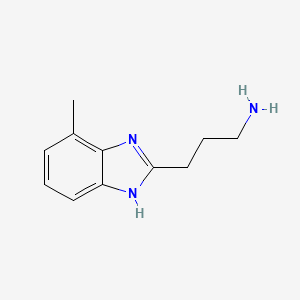

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)

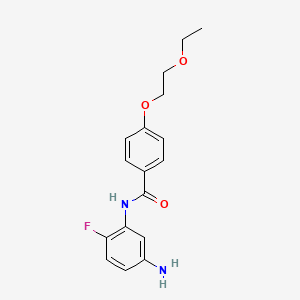

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)